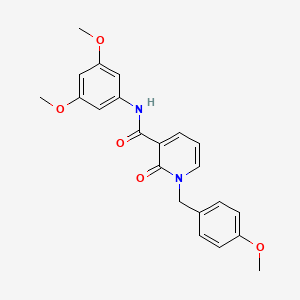
N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C22H22N2O5
- Molecular Weight: 394.43 g/mol
- CAS Number: 400077-79-4
This compound features a pyridine core substituted with methoxy and dimethoxy phenyl groups, which may contribute to its biological activities.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity: In studies involving analogs of this compound, significant cytotoxicity was observed against a panel of human tumor cell lines with IC50 values in the nanomolar range. Such findings suggest that the compound could be a potential candidate for further development as an anticancer agent .
The mechanisms by which these compounds exert their effects are still under investigation. However, several studies have pointed towards the following potential mechanisms:
- Inhibition of Cell Proliferation: Compounds in this class may inhibit cell growth by inducing apoptosis or necrosis in cancer cells.
- Impact on Cell Cycle: Some studies suggest that these compounds may interfere with cell cycle progression, leading to cell death .
Study 1: Cytotoxicity Assessment
A study conducted on a series of piperidone derivatives demonstrated that certain modifications led to enhanced cytotoxicity against T-lymphocyte cell lines. The compound's structural similarities to these derivatives suggest that it may share similar mechanisms of action .
Study 2: Structure-Activity Relationship (SAR)
In exploring the structure-activity relationship of related compounds, it was found that modifications to the phenyl rings significantly influenced biological activity. The presence of methoxy groups appears to enhance lipophilicity and cellular uptake, which are critical for anticancer efficacy .
| Compound | IC50 (nM) | Target Cell Line |
|---|---|---|
| Compound A | 34 | Molt 4/C8 |
| Compound B | 50 | CEM T-Lymphocytes |
| N-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo | TBD | TBD |
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-27-17-8-6-15(7-9-17)14-24-10-4-5-20(22(24)26)21(25)23-16-11-18(28-2)13-19(12-16)29-3/h4-13H,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRNUUFUZJTVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














